molecular formula C15H18N2O B2895557 2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile CAS No. 2418714-89-1

2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile

Cat. No.: B2895557
CAS No.: 2418714-89-1
M. Wt: 242.322
InChI Key: IXSBDQXNFPQGDR-UHFFFAOYSA-N
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Description

2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclobutylaziridine moiety, which is known for its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile typically involves multiple steps. One common method includes the reaction of a substituted phenylacetonitrile with a cyclobutylaziridine derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile involves its interaction with specific molecular targets. The aziridine ring is known to react with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activity, as it can modify proteins, DNA, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[(1-Cyclopropylaziridin-2-yl)methoxy]phenyl]acetonitrile
  • 2-[3-[(1-Cyclopentylaziridin-2-yl)methoxy]phenyl]acetonitrile

Uniqueness

2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile is unique due to the presence of the cyclobutylaziridine moiety, which imparts distinct reactivity and potential biological activity compared to its cyclopropyl and cyclopentyl analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-8-7-12-3-1-6-15(9-12)18-11-14-10-17(14)13-4-2-5-13/h1,3,6,9,13-14H,2,4-5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSBDQXNFPQGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC(=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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